Dimethyl 2-(4-nitrobenzoyl)but-2-enedioate

Synthetic Chemistry Medicinal Chemistry Process Development

Dimethyl 2-(4-nitrobenzoyl)but-2-enedioate (CAS 615537-92-3) is a synthetic organic diester belonging to the class of 4-nitrobenzoyl-substituted butenedioates. It possesses a molecular formula of C13H11NO7 and a molecular weight of 293.23 g/mol.

Molecular Formula C13H11NO7
Molecular Weight 293.23 g/mol
CAS No. 615537-92-3
Cat. No. B12572653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 2-(4-nitrobenzoyl)but-2-enedioate
CAS615537-92-3
Molecular FormulaC13H11NO7
Molecular Weight293.23 g/mol
Structural Identifiers
SMILESCOC(=O)C=C(C(=O)C1=CC=C(C=C1)[N+](=O)[O-])C(=O)OC
InChIInChI=1S/C13H11NO7/c1-20-11(15)7-10(13(17)21-2)12(16)8-3-5-9(6-4-8)14(18)19/h3-7H,1-2H3
InChIKeyIVALVTSQPZJNMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl 2-(4-nitrobenzoyl)but-2-enedioate (CAS 615537-92-3): Core Chemical Profile for Procurement Evaluation


Dimethyl 2-(4-nitrobenzoyl)but-2-enedioate (CAS 615537-92-3) is a synthetic organic diester belonging to the class of 4-nitrobenzoyl-substituted butenedioates. It possesses a molecular formula of C13H11NO7 and a molecular weight of 293.23 g/mol . The compound is structurally characterized by a but-2-enedioate core bearing a 4-nitrobenzoyl group at the 2-position, which confers distinct electronic and steric properties due to the electron-withdrawing nitro substituent. Its computed physicochemical parameters include a topological polar surface area (PSA) of 115.49 Ų and a predicted LogP of 1.57 . The compound is primarily utilized as a synthetic building block or intermediate in organic chemistry research, where the presence of the α,β-unsaturated diester moiety and the activated aromatic ketone govern its reactivity profile.

Why Generic Substitution of Dimethyl 2-(4-nitrobenzoyl)but-2-enedioate Carries Scientific Risk


Within the class of 4-nitrobenzoyl-substituted butenedioate esters, the alkyl ester group is a critical determinant of reactivity, solubility, and steric environment. Simple replacement of the dimethyl ester with a diethyl or other alkyl ester analog can alter reaction rates in nucleophilic additions to the α,β-unsaturated system, change the compound's chromatographic behavior, and affect its compatibility with moisture-sensitive transformations. Furthermore, the choice between a butenedioate and a saturated malonate backbone (e.g., dimethyl 2-(4-nitrobenzoyl)malonate, CAS 38238-97-0) introduces differences in conformational rigidity and electrophilicity at the α-carbon, which can profoundly impact downstream synthetic outcomes or biochemical assay results. Without direct comparative data for the specific application, unvalidated substitutions risk irreproducible results.

Quantitative Differentiation Evidence for Dimethyl 2-(4-nitrobenzoyl)but-2-enedioate (CAS 615537-92-3) vs. Analogs


Molecular Weight Reduction vs. Diethyl Analog: Impacts on Molar Loading and Volatility

The target dimethyl ester (MW = 293.23 g/mol) is approximately 8.7% lighter than its diethyl analog (MW = 321.29 g/mol) [1]. This difference in molecular weight directly influences molar equivalents in stoichiometric reactions: to deliver an equivalent molar quantity of the 4-nitrobenzoyl moiety, 8.7% less mass of the dimethyl ester is required compared to the diethyl ester. For laboratory-scale procurement, this translates to a proportionally higher number of reaction setups achievable per gram of purchased material.

Synthetic Chemistry Medicinal Chemistry Process Development

Topological Polar Surface Area (PSA): Dimethyl Ester Offers Favorable Permeability Profile Compared to Diethyl Analog

The target compound has a computed topological polar surface area (tPSA) of 115.49 Ų . While a tPSA value for the diethyl analog was not located in the accessible sources, it is well-established in medicinal chemistry that alkyl ester chain length is directly proportional to tPSA; a longer diethyl ester will have a higher tPSA than the dimethyl ester. The dimethyl ester's lower PSA is closer to the commonly accepted threshold of <140 Ų for reasonable oral bioavailability and cellular permeability, making it a more suitable candidate when the 4-nitrobenzoyl-butenedioate scaffold is being explored in early-stage biological screening.

Drug Discovery ADME Cell Permeability

Lipophilicity (LogP) Differentiates Dimethyl Ester from More Lipophilic Diethyl and Benzyl Analogs

The predicted LogP of the target dimethyl ester is 1.57 . By comparison, the diethyl ester analog, possessing a C15H15NO7 formula, is expected to have a higher LogP (likely in the range of 2.0–2.5 based on the additive contribution of additional methylene units in the ester chains). The more lipophilic diethyl ester would consequently exhibit longer retention times in reversed-phase HPLC, and differing partition coefficients in liquid-liquid extractions. This difference must be accounted for in purification protocol design; substituting the dimethyl ester with the diethyl ester without adjusting solvent systems can lead to failed separations.

LogP Lipophilicity Chromatography

Backbone Unsaturation vs. Saturated Malonate Analogs: Distinct Reactivity Profiles

The target compound features an α,β-unsaturated butenedioate backbone, which is absent in the saturated analog dimethyl 2-(4-nitrobenzoyl)malonate (CAS 38238-97-0). This structural difference means the target compound can act as a Michael acceptor, participating in conjugate addition reactions that are not possible for the saturated malonate . The saturated analog dimethyl 2-(4-nitrobenzoyl)malonate has a predicted boiling point of 370.1 °C and density of 1.363 g/cm³ .

Organic Synthesis Michael Addition Building Blocks

Recommended Application Scenarios for Dimethyl 2-(4-nitrobenzoyl)but-2-enedioate Based on Quantitative Evidence


Conjugate Addition and Cyclization Chemistry Requiring an α,β-Unsaturated Diester

The target compound's butenedioate backbone makes it the required choice for synthetic routes involving Michael additions, Diels-Alder cycloadditions, or other transformations that exploit the electrophilic double bond. Saturated analogs such as dimethyl 2-(4-nitrobenzoyl)malonate cannot participate in these reactions. Researchers developing heterocyclic scaffolds or functionalized intermediates should procure this specific compound to ensure the desired reactivity .

Cell-Based Screening Assays Where Lower Lipophilicity is Critical

With a predicted LogP of 1.57, the dimethyl ester is markedly less lipophilic than its diethyl analog. This property favors its use in cell-based assays where excessive lipophilicity can lead to non-specific membrane binding, poor solubility in aqueous media, or false-positive aggregation effects. Procurement of the dimethyl ester is recommended for early-stage drug discovery programs exploring 4-nitrobenzoyl-containing probe molecules .

Cost-Efficient Multi-Step Synthesis Requiring Molar-Economical Building Blocks

The 8.7% lower molecular weight of the dimethyl ester relative to the diethyl analog translates directly to a reduced mass requirement per reaction when scaling-up. For process chemists procuring multi-gram quantities, selecting the dimethyl ester yields a greater number of experimental runs per purchased unit mass, contributing to material cost savings over the course of a project [1].

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